molecular formula C19H19FN6O2 B2546813 3-(4-fluorophenyl)-1-methyl-N-(6-morpholinopyrimidin-4-yl)-1H-pyrazole-5-carboxamide CAS No. 1396864-45-1

3-(4-fluorophenyl)-1-methyl-N-(6-morpholinopyrimidin-4-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2546813
CAS No.: 1396864-45-1
M. Wt: 382.399
InChI Key: CVTFXIUCBUROLP-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-methyl-N-(6-morpholinopyrimidin-4-yl)-1H-pyrazole-5-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a fluorophenyl group, a methyl group, and a morpholinopyrimidinyl group, making it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry to enhance efficiency and control reaction conditions. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research areas, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Applied in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 4-Fluorocinnamic acid

  • 3-(4-Fluorophenyl)propionic acid

  • Phosphine, tris(4-fluorophenyl)-

Uniqueness: 3-(4-Fluorophenyl)-1-methyl-N-(6-morpholinopyrimidin-4-yl)-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for research and industrial use.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-(6-morpholin-4-ylpyrimidin-4-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O2/c1-25-16(10-15(24-25)13-2-4-14(20)5-3-13)19(27)23-17-11-18(22-12-21-17)26-6-8-28-9-7-26/h2-5,10-12H,6-9H2,1H3,(H,21,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTFXIUCBUROLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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